2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride
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Description
2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride (BTMAH) is a small molecular weight compound that has been studied for its potential applications in scientific research. BTMAH is a derivative of the amino acid, glycine, and is structurally similar to several other compounds that have been used in biomedical research. It is a highly soluble compound with a low melting point which makes it an excellent choice for various laboratory experiments.
Scientific Research Applications
Synthesis and Educational Applications
In an undergraduate course context, 2-bromothiophene, closely related to the compound , has been used in the synthesis of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This synthesis is a valuable educational tool, enhancing students' interest and skills in scientific research and experimentation (W. Min, 2015).
Application in Heterocyclic Syntheses
The compound is also instrumental in heterocyclic syntheses, where bromothiophene derivatives have been used to produce thienopyranones and thienopyridinones. These syntheses involve reactions of bromothiophene carboxylic acids with carbanions in the presence of copper or copper(II) acetate (D. E. Ames & O. Ribeiro, 1975).
Exploration of Non-Linear Optical Properties
Recent studies have explored the synthesis of bromothiophene derivatives for examining their non-linear optical properties. These studies involve Suzuki cross-coupling reactions and theoretical investigations like Density Functional Theory (DFT) to understand the molecular structure and reactivity (Komal Rizwan et al., 2021).
Synthesis Research for Industrial Applications
Research has been conducted on synthesizing bromothiophene by various methods, such as direct bromination. This research focuses on optimizing the yield and economic performance of the process, which is relevant for industrial applications (Chen Li-gong, 2007).
Biomedical Research: Liposome Coupling
In the field of biomedical research, derivatives of bromothiophene have been used in the synthesis of heterobifunctional cross-linking reagents. These reagents are applied in the coupling of peptides to liposomes, a technique critical in vaccine development and drug delivery systems (B. Frisch, C. Boeckler, & F. Schuber, 1996).
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(oxolan-2-ylmethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S.ClH/c12-7-4-9(17-6-7)10(11(14)15)13-5-8-2-1-3-16-8;/h4,6,8,10,13H,1-3,5H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWQTDWBOGCSSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(C2=CC(=CS2)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354949-36-2 |
Source
|
Record name | 2-Thiopheneacetic acid, 4-bromo-α-[[(tetrahydro-2-furanyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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